(S)-3-Amino-4-(3-chlorophenyl)butanoic acid
Description
Properties
IUPAC Name |
(3S)-3-amino-4-(3-chlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIJTZNQNXPKGN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysis
Asymmetric catalysis remains the cornerstone for synthesizing enantiomerically enriched (S)-3-amino-4-(3-chlorophenyl)butanoic acid. Transition metal complexes, particularly those employing rhodium or ruthenium with chiral phosphine ligands, facilitate hydrogenation of prochiral enamine precursors. For instance, the hydrogenation of (Z)-3-(3-chlorophenyl)-4-aminobut-2-enoic acid derivatives using a Rh-(R)-BINAP catalyst achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions .
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on ee/Yield |
|---|---|---|
| Temperature | 50–70°C | Higher temps reduce ee |
| Hydrogen Pressure | 50–100 bar | Elevated pressure boosts yield |
| Catalyst Loading | 0.5–1.0 mol% | Lower loading risks incomplete conversion |
The choice of solvent profoundly influences reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) enhance substrate solubility without compromising catalyst stability, whereas protic solvents (e.g., methanol) may accelerate undesired racemization . Post-reduction, acidic workup liberates the free amino acid, which is subsequently purified via recrystallization from ethanol/water mixtures to ≥98% purity .
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Industrial-scale production frequently employs classical resolution techniques due to their cost-effectiveness. Racemic 3-amino-4-(3-chlorophenyl)butanoic acid is treated with chiral resolving agents, such as (R)-mandelic acid, to form diastereomeric salts. These salts exhibit divergent solubilities, enabling selective crystallization of the (S)-enantiomer.
Comparative Efficiency of Resolving Agents:
| Resolving Agent | Solvent System | Yield (%) | ee (%) |
|---|---|---|---|
| (R)-Mandelic Acid | Ethanol/Water (7:3) | 68 | 99 |
| L-Tartaric Acid | Acetone/Water (5:5) | 55 | 97 |
| Dibenzoyl-L-Tartaric Acid | Methanol | 72 | 98 |
Notably, (R)-mandelic acid achieves superior enantioselectivity due to its rigid aromatic moiety, which enhances stereochemical discrimination during crystallization . However, this method necessitates recycling the undesired (R)-enantiomer, often through racemization under basic conditions (e.g., heating with aqueous NaOH at 80°C).
Enzymatic Kinetic Resolution Using Acylases
Enzymatic methods offer an eco-friendly alternative, leveraging the stereospecificity of microbial acylases to hydrolyze N-acylated derivatives. For example, immobilized penicillin G acylase selectively deprotects the (S)-enantiomer from N-acetyl-3-amino-4-(3-chlorophenyl)butanoic acid, leaving the (R)-enantiomer intact.
Process Optimization Insights:
-
pH : Optimal activity at pH 7.5–8.0, with enzymatic denaturation occurring above pH 9.0.
-
Temperature : 37°C balances reaction rate and enzyme stability.
-
Substrate Concentration : ≤100 mM to avoid substrate inhibition.
This method achieves ee values of ≥99% but requires subsequent chromatographic purification to remove residual acylated (R)-enantiomer, increasing operational costs .
Industrial-Scale Production and Purification Strategies
Large-scale synthesis prioritizes cost efficiency and reproducibility. A patented route involves:
-
Protection : Boc-group installation on 3-amino-4-(3-chlorophenyl)butanoic acid using di-tert-butyl dicarbonate in dichloromethane.
-
Coupling : Reaction with piperazine derivatives under Mitsunobu conditions (DEAD, PPh₃) to form advanced intermediates.
-
Deprotection : HCl-mediated Boc removal in dioxane, yielding the free (S)-amino acid .
Typical Industrial Process Metrics:
| Step | Duration (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | 4 | 92 | 95 |
| Coupling | 12 | 85 | 98 |
| Deprotection | 2 | 95 | 99 |
Post-synthesis, purity is enhanced via activated charcoal treatment and recrystallization, aligning with pharmaceutical-grade standards (≥98% purity) .
Scientific Research Applications
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, also known as (S)-baclofen, is a chiral amino acid derivative with a molecular formula of C10H13ClNO2 and a molecular weight of approximately 250.12 g/mol. It is primarily known for its action as a GABA_B receptor agonist, influencing neurotransmission in the central nervous system.
Scientific Research Applications
This compound hydrochloride has diverse applications in scientific research:
- Chemistry It serves as a building block in synthesizing more complex molecules.
- Biology It is studied for its interactions with GABA receptors and their potential effects on neurotransmission.
- Medicine It is investigated for potential therapeutic effects in neurological disorders.
- Industry It is utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.
This compound hydrochloride acts primarily as a GABA_B receptor agonist, which influences neurotransmission in the central nervous system. This interaction modulates neurotransmitter release and neuronal excitability, contributing to therapeutic effects in conditions like spasticity and neuropathic pain.
Pharmacological Effects
This compound hydrochloride has several pharmacological effects:
- Muscle Relaxation It is used clinically to treat muscle spasticity due to neurological disorders.
- Analgesic Properties It exhibits pain-relieving effects, making it useful in managing chronic pain conditions.
- Neuroprotective Effects Research suggests potential neuroprotective properties that may be beneficial in neurodegenerative diseases.
The biological activity of this compound hydrochloride can be compared with its enantiomer, (R)-3-Amino-4-(3-chlorophenyl)butanoic acid. While both compounds interact with GABA_B receptors, their efficacy and side effect profiles differ significantly due to their stereochemistry.
| Compound | GABA_B Receptor Interaction | Primary Use | Side Effects |
|---|---|---|---|
| (S)-Baclofen | Agonist | Muscle spasticity | Drowsiness, dizziness |
| (R)-Baclofen | Weaker Agonist | Limited use | Less well-studied |
Case Studies
- Clinical Efficacy in Spasticity A study demonstrated that patients with multiple sclerosis experienced significant improvements in muscle tone and spasticity when treated with (S)-baclofen compared to placebo controls.
- Neuropathic Pain Management Research highlighted its effectiveness in reducing pain scores in patients suffering from neuropathic pain syndromes, indicating its analgesic properties.
Interaction Studies
Research has focused on how this compound hydrochloride interacts with various biological targets:
- Enzyme Interactions Studies have shown that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its therapeutic efficacy.
- Receptor Binding Affinity Investigations into its binding affinity for GABA_B receptors reveal that the compound has a higher affinity than many other GABAergic agents, contributing to its potency.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, influencing biochemical pathways.
Pathways Involved: The compound can modulate neurotransmitter systems, potentially affecting neurological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl Derivatives
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid (CAS: 270596-41-3)
- Key Differences : The chlorine atom is positioned at the para position instead of the meta position.
- However, the meta-chloro configuration in the parent compound offers better conformational rigidity due to asymmetric spatial distribution .
- Physicochemical Data: Property (S)-3-Amino-4-(3-Cl-Ph)Butanoic Acid (S)-3-Amino-4-(4-Cl-Ph)Butanoic Acid Molecular Weight 213.66 g/mol 213.66 g/mol Storage Conditions 2–8°C, inert atmosphere 2–8°C, inert atmosphere Hazard Statements H315, H319, H335 H315, H319, H335
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS: 331763-54-3)
- Key Differences : Contains two chlorine atoms at the 2- and 4-positions and an (R)-configuration.
- Impact : The dichloro substitution increases steric bulk and electron-withdrawing effects, which may enhance receptor selectivity but reduce solubility. The (R)-configuration alters stereochemical interactions with chiral targets, leading to distinct pharmacological profiles .
Trifluoromethylphenyl Derivatives
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS: 270065-76-4)
- Key Differences : The 3-chloro substituent is replaced with a 3-CF₃ group .
- Impact : The trifluoromethyl group is more electron-withdrawing and lipophilic than chlorine, enhancing membrane permeability and resistance to oxidative metabolism. This substitution is favored in CNS-targeting drugs due to improved blood-brain barrier penetration .
- Structural Data: Property (S)-3-Amino-4-(3-Cl-Ph)Butanoic Acid (S)-3-Amino-4-(3-CF₃-Ph)Butanoic Acid Molecular Weight 213.66 g/mol 283.67 g/mol (hydrochloride salt) Purity ≥98% ≥95%
Heterocyclic Analogs
(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS: 270065-91-3)
- Key Differences : The phenyl ring is replaced with a thiophene group.
- However, reduced aromaticity compared to phenyl may decrease stability .
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride (CAS: 270065-68-4)
Hydrochloride Salts
Hydrochloride salts of these compounds (e.g., CAS: 270596-38-8 vs. 331763-58-7) are commonly used to improve crystallinity and shelf life. The salt form typically exhibits higher solubility in polar solvents, facilitating formulation in aqueous media .
Biological Activity
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid, also known as a chiral amino acid derivative, has garnered attention in various fields of biological and medicinal research due to its unique structural characteristics and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : Approximately 213.66 g/mol
- Functional Groups : Contains an amino group, a carboxylic acid group, and a chlorophenyl substituent.
The stereochemistry of this compound plays a crucial role in its biological interactions and activity.
This compound interacts with specific molecular targets within the body, influencing various biochemical pathways:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, thereby modulating metabolic pathways. This is particularly relevant in the context of neurological disorders where enzyme activity can significantly affect neurotransmitter levels.
- Protein Interactions : It may also interact with various proteins, impacting their function and potentially leading to therapeutic effects in diseases characterized by protein misfolding or dysfunction.
Biological Activity
Research has highlighted several key areas where this compound exhibits significant biological activity:
- Neurological Effects : Investigations suggest that the compound may influence neurotransmitter systems, which could be beneficial in treating conditions like anxiety or depression.
- Anticancer Potential : Some studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further research in oncology .
- Antimicrobial Activity : Preliminary findings suggest potential antibacterial properties, although more extensive studies are needed to confirm this effect and understand the underlying mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid | 0.91 | Different chlorophenyl substitution affecting reactivity. |
| (S)-2-Amino-3-(3-chlorophenyl)propanoic acid | 0.89 | Variation in chain length and functional groups. |
| (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid | 0.89 | Different stereochemistry leading to distinct biological effects. |
This table illustrates how variations in structure can lead to different biological activities and pharmacokinetic properties.
Case Studies
- Neuroprotective Studies : A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting potential applications in neurodegenerative diseases .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutics. Further research is needed to elucidate the specific pathways involved in its anticancer activity .
Q & A
Q. What are the recommended synthetic routes for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid in peptide chemistry?
The synthesis typically involves chiral auxiliary strategies. For example, Boc- or Fmoc-protected intermediates are synthesized via asymmetric catalysis. A rhodium-catalyzed asymmetric addition using bis(norbornadiene)rhodium(I) tetrafluoroborate and chiral ligands (e.g., (R)-BINAP) can achieve high enantiomeric excess (≥99% HPLC) . Subsequent deprotection under acidic conditions (e.g., TFA) yields the free amino acid. Critical steps include controlling reaction temperature (0–25°C) and optimizing solvent systems (1,4-dioxane/water mixtures) to minimize racemization .
Q. How is the enantiomeric purity of this compound experimentally validated?
Enantiomeric purity is confirmed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Specific rotation ([α]D) is measured in methanol (+13.5° to +17.5°), correlating with ≥99% enantiomeric excess (E.E.) . Mass spectrometry (HRMS) and H/C NMR further verify structural integrity, particularly the stereochemistry at the β-carbon .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence biological activity in derivatives of this compound?
Substitutions at the phenyl ring modulate receptor binding affinity. For instance:
Q. What strategies resolve low yields in catalytic asymmetric synthesis of this compound?
Low yields (e.g., <50%) often stem from catalyst poisoning or competing side reactions. Strategies include:
- Catalyst optimization : Using Rh(I) complexes with electron-donating ligands (e.g., (R)-Segphos) to enhance turnover frequency .
- Solvent screening : Polar aprotic solvents (e.g., THF) improve substrate solubility and reduce aggregation .
- Additives : Triethylamine (5 mol%) suppresses acid-mediated racemization during ester hydrolysis .
Q. How can discrepancies in reported receptor binding affinities for derivatives be addressed?
Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). Standardization steps:
- Unified assay protocols : Use HEK293 cells transfected with human FFA2 and calcium flux assays .
- Purity validation : Ensure ≥99% HPLC purity to exclude confounding impurities .
- Stereochemical confirmation : Re-analyze enantiopurity for batches showing outlier data .
Methodological Considerations
Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?
Key techniques include:
- Chiral SFC : Supercritical fluid chromatography with CO₂/ethanol gradients for rapid enantiopurity assessment .
- 2D NMR : H-C HSQC to resolve overlapping signals in the β-amino acid backbone .
- X-ray crystallography : For absolute configuration determination of crystalline intermediates (e.g., Boc-protected derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
